molecular formula C6H14N2 B14663085 1,2-Diethyl-3-methyldiaziridine CAS No. 39169-68-1

1,2-Diethyl-3-methyldiaziridine

Cat. No.: B14663085
CAS No.: 39169-68-1
M. Wt: 114.19 g/mol
InChI Key: MWEHSJCMXKPFNI-UHFFFAOYSA-N
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Description

1,2-Diethyl-3-methyldiaziridine is a saturated three-membered heterocyclic ring featuring two nucleophilic nitrogen atoms. This structural motif is characterized by significant ring strain and high enthalpies of formation, which drive its reactivity and make it a versatile reagent in organic synthesis . The diaziridine core can undergo selective C-N or N-N bond cleavage, enabling its use in the construction of complex nitrogen-containing molecules, including various five-to-eight-membered mono- and bicyclic heterocyclic structures . The presence of two stereogenic pyramidal nitrogen atoms contributes to the molecule's stereochemical complexity and stability . Diaziridine derivatives are investigated for their neurotropic activity and have served as key precursors for agents acting on the central nervous system . Furthermore, due to their high energy content and low toxicity, alkyl-substituted diaziridines like this compound are considered potential components for advanced liquid rocket propellants, offering a safer alternative to traditional, more toxic hydrazine-based fuels . The compound's defined structure and reactivity profile make it a valuable building block for medicinal chemistry, the development of high-energy materials, and fundamental organic synthesis research. This product is strictly for research purposes and is not intended for human therapeutic or veterinary use.

Properties

CAS No.

39169-68-1

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1,2-diethyl-3-methyldiaziridine

InChI

InChI=1S/C6H14N2/c1-4-7-6(3)8(7)5-2/h6H,4-5H2,1-3H3

InChI Key

MWEHSJCMXKPFNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N1CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethyl-3-methyldiaziridine can be synthesized through several methods. One common approach involves the reaction of N-chloroethylamine with ethylamine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (500 MPa) . This method does not require carbonyl compounds and yields high amounts of the desired diaziridine.

Another method involves the reaction of acetaldehyde with N-chloroethylamine in the presence of excess ethylamine . This reaction proceeds through the formation of an intermediate iminium cation, which then cyclizes to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows the high-pressure synthesis method due to its efficiency and high yield. The use of readily available starting materials and the avoidance of carbonyl compounds make this method economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-3-methyldiaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Diazirine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted diaziridines with various functional groups.

Scientific Research Applications

1,2-Diethyl-3-methyldiaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained diaziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing ones, contributing to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

(a) Aziridine Derivatives

Aziridines (three-membered rings with one nitrogen atom) share structural similarities with diaziridines but differ in electronic properties due to the absence of a second nitrogen. For example:

  • (2S,3R)-3-Iodomethyl-1-methylaziridine (Compound 45) : Synthesized via HF-pyridine-mediated deprotection in methanol, yielding 90% after chromatographic purification. Functional groups (iodomethyl, methyl) enhance electrophilicity compared to 1,2-Diethyl-3-methyldiaziridine.
(b) Diazetidinone Derivatives

1,3-Diazetidin-2-ones (four-membered rings with two nitrogens) exhibit reduced ring strain but similar reactivity. Recent studies highlight their use in drug design . However, synthetic challenges, such as controlling stereochemistry, differentiate them from diaziridines.

Key Physicochemical and Spectral Comparisons

Property This compound (2S,3R)-3-Iodomethyl-1-methylaziridine 1,3-Diazetidin-2-one Derivatives
Ring Size 3-membered 3-membered 4-membered
Nitrogen Atoms 2 1 2
Key Substituents Ethyl, methyl Iodomethyl, methyl Varied (e.g., Cl, aryl groups)
Synthesis Yield Not reported 90% 45–70%
Characterization Limited data MS: [M]+ m/z 350; ¹H NMR (δ 1.2–3.1 ppm) IR: C=O stretch ~1750 cm⁻¹

Reactivity and Stability

  • Ring Strain : Diaziridines exhibit higher strain than aziridines, leading to faster ring-opening reactions under acidic conditions.
  • Electrophilicity : The iodomethyl group in aziridine derivatives (e.g., Compound 45) increases susceptibility to nucleophilic attack compared to ethyl/methyl-substituted diaziridines.
  • Thermal Stability: Diazetidinones are more thermally stable due to reduced ring strain, whereas diaziridines may decompose at elevated temperatures.

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